CATHEPSIN G FROM HUMAN LEUKOCYTES

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cathepsin G is a serine protease predominantly found in the azurophilic granules of neutrophil granulocytes. It plays a crucial role in the immune system by regulating inflammation and immune responses. Cathepsin G has dual substrate specificity, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .

Méthodes De Préparation

Cathepsin G is synthesized by immunocytes in both secretory and intracellular forms. The enzyme is stored in its active form within the azurophilic granules of neutrophils and is released during phagocytosis . Industrial production of cathepsin G involves isolating the enzyme from human leukocytes, followed by purification processes such as chromatography to obtain the active enzyme .

Analyse Des Réactions Chimiques

Cathepsin G undergoes various chemical reactions, primarily involving proteolysis. It cleaves peptide bonds in proteins, leading to the degradation of substrates such as elastin, collagen, fibrinogen, and immunoglobulin . Common reagents used in these reactions include specific inhibitors like aprotinin and substrates like 4-nitroanilides . Major products formed from these reactions include smaller peptide fragments and amino acids .

Applications De Recherche Scientifique

Cathepsin G has a wide range of scientific research applications:

Chemistry: Used to study proteolytic mechanisms and enzyme kinetics.

Biology: Plays a role in immune cell regulation, inflammation, and pathogen clearance.

Mécanisme D'action

Cathepsin G exerts its effects through proteolytic activity, cleaving peptide bonds in target proteins. It regulates immune responses by modifying chemokines, cytokines, and cell surface receptors . The enzyme also activates metalloproteases and cleaves extracellular matrix proteins, contributing to neutrophil migration and tissue remodeling . Cathepsin G’s activity is modulated by its interaction with specific inhibitors and substrates, influencing its role in inflammation and immune regulation .

Comparaison Avec Des Composés Similaires

Cathepsin G is part of the serine protease family, which includes other enzymes like neutrophil elastase and proteinase 3. Compared to these enzymes, cathepsin G has a broader substrate specificity, allowing it to cleave both trypsin-like and chymotrypsin-like peptide bonds . This unique dual specificity distinguishes cathepsin G from other serine proteases, making it a versatile enzyme in immune regulation and pathogen clearance .

Similar Compounds

- Neutrophil elastase

- Proteinase 3

- Chymase

Cathepsin G’s ability to cleave a wide range of substrates and its involvement in various physiological and pathological processes highlight its significance in scientific research and potential therapeutic applications.

Propriétés

Numéro CAS |

107200-92-0 |

|---|---|

Formule moléculaire |

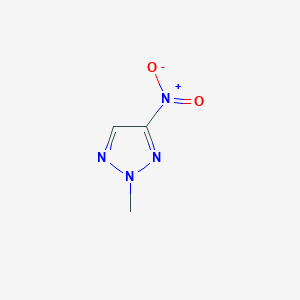

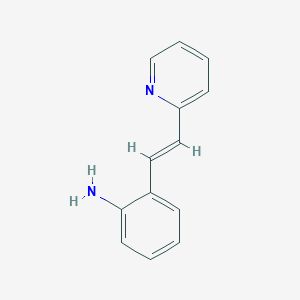

C9H7N3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.